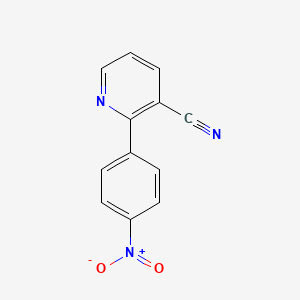

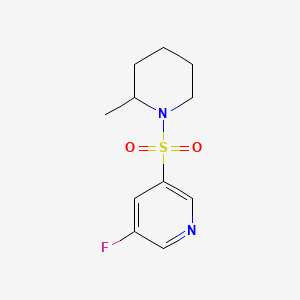

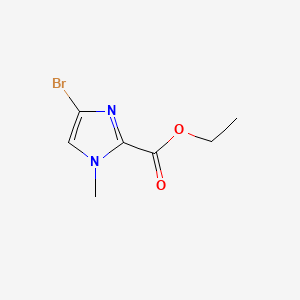

![molecular formula C12H13BrO3 B597472 Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 107048-59-9](/img/structure/B597472.png)

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate

Vue d'ensemble

Description

“Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate” is a propionic acid derivative . It is an intermediate in the synthesis of metabolites of the agricultural fungicide Kresoxim-methyl .

Synthesis Analysis

The synthesis of this compound could involve multiple steps. A practical method of four-step synthesis towards novel antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2- (2- (bromomethyl)phenyl)-2- (methoxyimino)acetate (1), was used as starting material .Molecular Structure Analysis

The molecular formula of this compound is C11H12BrNO3 . The InChI string representation is InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ .Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.12 g/mol . Other physical and chemical properties such as density, boiling point, and enthalpy of vaporization are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Metal-Mediated Reactions

Methyl 2-bromomethylprop-2-enoate is used in metal-mediated reactions. For instance, it reacts with benzaldehyde and salicylaldehyde via its Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones in high yields. This process is significant in the synthesis of complex organic molecules (Drewes et al., 1995).

Surface Enhanced Raman Spectra Studies

The compound has been studied for its surface geometry using Surface Enhanced Raman Spectra (SERS). Such studies are crucial for understanding the molecular orientation and interactions in various chemical processes (Sajan et al., 2008).

Heterocyclic System Synthesis

It's used as a reagent in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds. These systems have various applications in pharmaceuticals and organic chemistry (Selič et al., 1997).

Nonlinear Optic Material Studies

The compound has been analyzed for its potential in nonlinear optic materials. Vibrational spectral analysis and quantum computations have been performed to understand its properties, which could be crucial for developing new materials with specific optical characteristics (Sajan et al., 2005).

Organic Synthesis

It plays a role in organic synthesis processes like the Baylis-Hillman reaction and the synthesis of β-lactams from nonproteinogenic amino acids. These processes are important for creating various organic compounds with potential applications in different fields (Basavaiah et al., 2000; Buchholz & Hoffmann, 1991).

Orientations Futures

Mécanisme D'action

Mode of Action

Bromomethyl groups are often used in organic synthesis for their electrophilic properties, which allow them to participate in various reactions .

Biochemical Pathways

It’s possible that it may be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Propriétés

IUPAC Name |

methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDGDSNHPKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694114 | |

| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

CAS RN |

107048-59-9 | |

| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

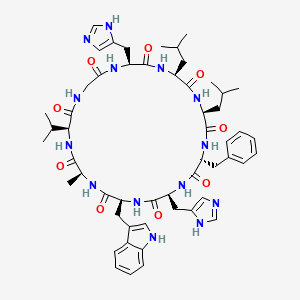

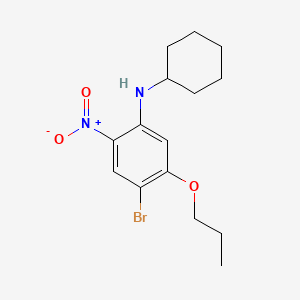

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)